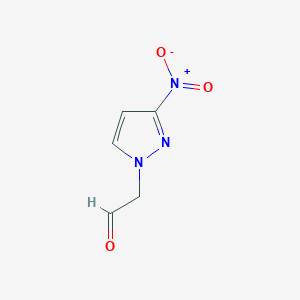

(3-nitro-1H-pyrazol-1-yl)acetaldehyde

Description

Contextualization within Nitro-Substituted Heterocycles and Pyrazole (B372694) Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. rsc.orgglobalresearchonline.netsciensage.info First discovered in 1883, the pyrazole nucleus is a "privileged scaffold," meaning its structure appears in a multitude of biologically active compounds across medicine and agriculture. globalresearchonline.netmdpi.comnih.govmdpi.com Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. nih.govnih.govresearchgate.net The aromatic nature of the pyrazole ring makes it relatively stable and resistant to oxidation and reduction, yet it is amenable to electrophilic substitution, which typically occurs at the C4 position. globalresearchonline.netcdnsciencepub.com

Significance of Pyrazole Derivatives as Synthetic Frameworks

The pyrazole moiety is an exceptionally versatile framework in organic synthesis due to its structural and chemical properties. mdpi.comnih.gov Its five-membered ring structure provides a rigid and stereochemically defined scaffold upon which complex molecular architectures can be built. rsc.org The presence of two nitrogen atoms offers multiple sites for functionalization, allowing for the synthesis of a vast library of derivatives with diverse properties. mdpi.comnih.govmdpi.com

The synthetic utility of pyrazoles is demonstrated by the numerous methods developed for their construction, which enhance their accessibility and application in drug discovery. researchgate.net Common synthetic routes include:

Cyclocondensation Reactions: The most traditional and widely used method involves the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.comnih.gov

1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes provide a powerful and regioselective route to substituted pyrazoles. nih.govmdpi.comorientjchem.org

Multicomponent Reactions: One-pot reactions that combine three or more starting materials offer an efficient and atom-economical way to produce highly functionalized pyrazoles. mdpi.comias.ac.in

These synthetic strategies allow chemists to precisely control the substitution pattern on the pyrazole ring, tailoring the physical, chemical, and biological properties of the resulting molecules. acs.orgnih.gov The ability to readily generate diverse pyrazole derivatives makes this heterocyclic system a cornerstone in the development of new pharmaceuticals, agrochemicals, and materials. globalresearchonline.netmdpi.comekb.eg

Strategic Importance of Acetaldehyde (B116499) Functionality in Organic Synthesis

The acetaldehyde group (–CH₂CHO) attached to the pyrazole nitrogen in (3-nitro-1H-pyrazol-1-yl)acetaldehyde is a key feature that imparts significant synthetic potential. adventchembio.com Aldehydes are among the most versatile functional groups in organic chemistry because the carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack. wikipedia.orgnih.gov This reactivity allows the acetaldehyde moiety to serve as a gateway for a multitude of chemical transformations.

Key reactions involving the acetaldehyde functionality include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form secondary alcohols. wikipedia.org

Condensation Reactions: It is a crucial participant in carbon-carbon bond-forming reactions such as the aldol (B89426) condensation, which is fundamental for building larger, more complex molecules. wikipedia.orgnih.gov

Reductive Amination: The reaction with amines followed by reduction leads to the formation of new amine-containing compounds.

Strecker Synthesis: Condensation with cyanide and ammonia (B1221849) can produce α-amino acids, such as alanine. wikipedia.org

Acetal (B89532) Formation: Reaction with alcohols under acidic conditions forms acetals, which are commonly used as protecting groups for the aldehyde functionality during other synthetic steps. chemistrysteps.com

Heterocycle Synthesis: The aldehyde group can act as a building block in the synthesis of other heterocyclic rings. For example, it can be used to synthesize pyridine (B92270) derivatives. wikipedia.org

Therefore, the presence of the acetaldehyde group transforms this compound from a simple substituted pyrazole into a valuable and reactive intermediate. It provides a synthetic handle for chain extension, functional group interconversion, and the construction of more elaborate molecular structures, making it a strategic component for researchers in medicinal and materials chemistry. adventchembio.combritannica.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYJKWATCQHSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Nitro 1h Pyrazol 1 Yl Acetaldehyde

Reactivity of the Acetaldehyde (B116499) Functional Group

The acetaldehyde functional group (-CH₂CHO) attached to the N1 position of the pyrazole (B372694) ring is a key center for reactivity, primarily characterized by the electrophilic nature of its carbonyl carbon.

Electrophilic Nature and Nucleophilic Additions

The carbonyl group in acetaldehyde is strongly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent electrophilicity makes the carbonyl carbon a prime target for attack by a wide array of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final addition product.

This reactivity is a general feature of aldehydes and is expected to be prominent in (3-nitro-1H-pyrazol-1-yl)acetaldehyde. The addition of water, for instance, would result in the formation of a hydrate. This reaction is typical for aldehydes and establishes an equilibrium between the aldehyde and the geminal diol.

A summary of potential nucleophilic addition reactions is presented below:

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Alkoxide (RO⁻) | Alcohols (ROH) | Hemiacetal/Acetal (B89532) |

| Grignard Reagent (R-MgX) | Alkyl/Aryl magnesium halide | Secondary Alcohol |

| Water (H₂O) | Water | Hydrate (gem-diol) |

This table illustrates the expected outcomes of nucleophilic addition to the acetaldehyde moiety based on established chemical principles.

Condensation Reactions, including Aldol (B89426) and Related Transformations

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in the acetaldehyde moiety allows for the formation of an enolate ion under basic conditions. This enolate is a potent carbon nucleophile and can participate in a variety of condensation reactions, which are fundamental for carbon-carbon bond formation.

Aldol Condensation: In a self-condensation reaction, the enolate of one molecule of this compound can attack the electrophilic carbonyl carbon of another molecule. nih.gov This leads to the formation of a β-hydroxy aldehyde, known as an aldol addition product. Subsequent dehydration, often promoted by heat or acid/base catalysis, can yield an α,β-unsaturated aldehyde. umich.edu

Crossed Aldol Condensations: The acetaldehyde moiety can also react with other enolizable or non-enolizable carbonyl compounds (ketones or other aldehydes) in crossed aldol reactions. To achieve selectivity and avoid a mixture of products, these reactions are often performed with a non-enolizable aldehyde (e.g., benzaldehyde) or by using directed methods like pre-forming the desired enolate.

Related Transformations:

Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde. researchgate.net The acetaldehyde group of this compound can react with nitroalkanes like nitromethane (B149229) to form β-nitro alcohols. researchgate.netsemanticscholar.org This pathway is significant as the resulting products are versatile intermediates for further chemical synthesis. researchgate.net

Knoevenagel Condensation: This transformation involves the reaction of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), typically catalyzed by a weak base. The initial addition is usually followed by spontaneous dehydration.

Mannich Reaction: This is a three-component condensation involving the aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, leading to the formation of a β-amino-carbonyl compound known as a Mannich base.

Chemical Transformations on the Nitropyrazole Heterocycle

The 3-nitropyrazole ring is an electron-deficient aromatic system. The powerful electron-withdrawing nature of the nitro group significantly influences the heterocycle's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution Pathways on the Nitropyrazole Ring

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group, can render them sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). researchgate.net In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group is expelled to restore aromaticity. researchgate.net

In the case of the 3-nitropyrazole ring, the nitro group strongly activates the ring towards nucleophilic attack. While the acetaldehyde-bearing N1-substituent is not a typical leaving group, substitution can occur if a suitable leaving group (like a halide) is present on the ring or, in some cases, through the displacement of the nitro group itself or a hydride ion (vicarious nucleophilic substitution). Studies on other nitropyrazoles have shown that the nitro group can be displaced by various S-, O-, and N-nucleophiles, with the position of substitution being regioselectively controlled by the substitution pattern of the ring.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of many aromatic compounds. However, the 3-nitropyrazole ring in this compound is strongly deactivated towards electrophilic attack due to the electron-withdrawing nitro group. Such deactivating groups slow down the reaction rate by destabilizing the cationic intermediate (σ-complex) formed during the reaction.

Despite this deactivation, electrophilic substitution can be forced under harsh conditions. The nitro group is a meta-director in benzene (B151609) chemistry, but in the five-membered pyrazole ring, the directing effects are more complex, influenced by both the nitro group and the ring nitrogen atoms. Nitration of pyrazole itself typically requires potent nitrating agents and can lead to substitution at the C4 position. For the 3-nitropyrazole system, any further electrophilic attack would be significantly hindered and would likely require forcing conditions, with the C4 and C5 positions being the most probable sites of reaction.

Intramolecular Cyclization and Annulation Pathways Involving Both Moieties

The bifunctional nature of this compound, possessing both a nucleophilic center (the enolizable α-carbon of the acetaldehyde) and an electrophilic center (the electron-deficient nitropyrazole ring), creates the potential for intramolecular reactions to form fused heterocyclic systems. Such cyclization reactions are a powerful tool in synthetic chemistry for building molecular complexity.

Plausible intramolecular pathways include:

Intramolecular Aldol-type Condensation: Under basic conditions, the formation of an enolate from the acetaldehyde moiety could be followed by an intramolecular nucleophilic attack on the C4 or C5 position of the nitropyrazole ring. If this attack is followed by the elimination of a hydride ion (or another suitable leaving group if present), it would lead to the formation of a fused pyrazolo-pyridine or a related bicyclic system. The viability of this pathway is enhanced by the electron-deficient nature of the nitropyrazole ring, which makes it more susceptible to nucleophilic attack.

Reductive Cyclization: Reduction of the nitro group to an amino group would introduce a potent nucleophile ortho to the N1-substituent. The resulting (3-amino-1H-pyrazol-1-yl)acetaldehyde could then undergo an intramolecular condensation between the newly formed amino group and the aldehyde, leading to the formation of a fused dihydropyrazolo-pyrazine ring system.

Acid-Catalyzed Cyclization: Under acidic conditions, the aldehyde oxygen can be protonated, enhancing the electrophilicity of the carbonyl carbon. The pyrazole ring, despite being deactivated, could act as a nucleophile in an intramolecular Friedel-Crafts-type reaction, particularly at the C5 position, to form a tricyclic system. Research on pyrazole-carbaldehydes has demonstrated their utility as versatile precursors in the synthesis of a wide variety of fused pyrazole heterocycles through cyclization and cyclocondensation reactions.

The feasibility and outcome of these intramolecular pathways would be highly dependent on reaction conditions, including the choice of catalyst (acid or base), temperature, and solvent.

| Proposed Intramolecular Reaction | Key Intermediate/Functional Group Transformation | Potential Fused Ring System |

| Base-Catalyzed Cyclization | Enolate formation and intramolecular SNAr | Pyrazolo[1,5-a]pyridine derivative |

| Reductive Cyclization | Nitro group reduction to an amine, followed by imine formation | Dihydropyrazolo[1,5-a]pyrazine |

| Acid-Catalyzed Cyclization | Aldehyde protonation and intramolecular electrophilic attack | Fused pyrazolium (B1228807) salt intermediate |

This table outlines hypothetical intramolecular cyclization pathways for this compound.

Derivatization Chemistry of this compound for Research Applications

No specific research findings were identified for this section.

Hydrazone Formation for Characterization and Quantification

No specific research findings were identified for this subsection.

Other Selective Derivatization Strategies

No specific research findings were identified for this subsection.

Computational and Theoretical Studies on 3 Nitro 1h Pyrazol 1 Yl Acetaldehyde and Analogs

Quantum Chemical Characterization of Nitropyrazole and Acetaldehyde (B116499) Moieties

Computational chemistry provides profound insights into the intrinsic properties of molecules, elucidating their structure and reactivity. For (3-nitro-1H-pyrazol-1-yl)acetaldehyde, quantum chemical studies focus on the distinct electronic characteristics of the 3-nitropyrazole ring and the acetaldehyde side chain. These investigations, typically employing Density Functional Theory (DFT), are crucial for understanding the molecule's behavior. researchgate.netnih.gov

The electronic structure of this compound is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. derpharmachemica.com In nitropyrazole systems, the presence of the electron-withdrawing nitro group significantly lowers the energy of the molecular orbitals compared to unsubstituted pyrazole (B372694).

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -0.5 | Pyrazole Ring (π) |

| LUMO | -1.8 | Nitro Group (π) |

| HOMO | -7.2 | Pyrazole Ring (π) |

| HOMO-1 | -8.5 | Pyrazole Ring, N-N bond (σ) |

The distribution of electron density within this compound is highly polarized, which is a key determinant of its reactivity. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom. researchgate.net

The nitro group is strongly electron-withdrawing, leading to a significant positive charge on the adjacent C3 carbon of the pyrazole ring, making it an electrophilic center. The nitrogen atoms of the pyrazole ring also exhibit distinct electronic characters. The N1 atom, bonded to the acetaldehyde moiety, is less nucleophilic than the N2 atom. The oxygen atoms of the nitro group are, as expected, highly electronegative and carry a substantial negative charge. researchgate.net

In the acetaldehyde side chain, the carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The carbonyl oxygen is a nucleophilic center. These charge distributions allow for the prediction of reactive sites for both electrophilic and nucleophilic reactions. Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, further refine these predictions. derpharmachemica.com

| Atom | Charge (Anion) | Charge (Neutral) | Charge (N-Methyl) |

|---|---|---|---|

| N1 | -0.45 | -0.15 | -0.20 |

| N2 | -0.10 | -0.05 | -0.08 |

| C3 | 0.30 | 0.25 | 0.28 |

| C4 | -0.30 | -0.10 | -0.12 |

| C5 | -0.25 | 0.05 | 0.02 |

Mechanistic Elucidation of Synthetic Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For the synthesis of N-substituted nitropyrazoles like this compound, these models can map out entire reaction pathways, identify key intermediates, and calculate the energetic barriers associated with each step. nih.govrsc.org

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). researchgate.net Locating the TS on the potential energy surface is a primary goal of computational reaction modeling. The energy difference between the reactants and the TS defines the activation energy, which is the primary determinant of the reaction rate. For complex, multi-step reactions, a complete reaction energy landscape is mapped, showing the energy of all intermediates and transition states. nih.govnih.govresearchgate.net

For instance, in the N-alkylation of 3-nitropyrazole to form the target compound, computational analysis would involve locating the TS for the nucleophilic attack of the pyrazole nitrogen on an acetaldehyde precursor. The geometry of the TS reveals the synchronous or asynchronous nature of bond-forming and bond-breaking events. rsc.org The calculated activation barriers can help predict the feasibility of a proposed synthetic route and optimize reaction conditions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 3-Nitropyrazole + Electrophile |

| Transition State 1 (TS1) | +25.0 | N-C Bond Formation |

| Intermediate | -5.0 | Cationic Adduct |

| Transition State 2 (TS2) | +10.0 | Deprotonation |

| Products | -15.0 | This compound |

The synthesis of substituted nitropyrazoles can proceed through various pathways, often involving several intermediate species. nih.gov A common route to 3-nitropyrazole itself involves the nitration of pyrazole to yield N-nitropyrazole, followed by a thermal rearrangement. researchgate.net Computational studies can validate the proposed mechanism of such rearrangements, for example, by determining whether it proceeds via a homolytic cleavage-recombination or a concerted sigmatropic shift. researchgate.net

For the subsequent attachment of the acetaldehyde side chain to the N1 position, computational modeling can explore different potential pathways. For example, it can compare the energetics of a direct S(_N)2 reaction with a haloacetaldehyde versus a multi-step process like a Mannich reaction. These investigations can identify the most energetically favorable pathway and predict potential side products by evaluating the activation energies for competing reactions. rsc.orgnih.gov The study of diazenyl diradical intermediates in related pyrazoline decompositions highlights the complexity of potential reaction pathways that can be unraveled through computation. rsc.org

Prediction and Understanding of Regioselectivity and Stereoselectivity

Many reactions can yield multiple isomers, and predicting which one will be the major product is a significant challenge. Computational chemistry provides a powerful framework for understanding and predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product). researchgate.net

For N-substitution on the 3-nitropyrazole ring, a key question of regioselectivity arises: does the incoming group attach to the N1 or N2 nitrogen? While steric hindrance from the adjacent nitro group at C3 might suggest a preference for N1, electronic factors also play a crucial role. Computational models can calculate the energies of the transition states leading to both the N1 and N2 substituted products. The pathway with the lower activation energy will correspond to the major product, thus predicting the regiochemical outcome. mdpi.com

In reactions involving the acetaldehyde moiety, such as an aldol (B89426) addition, new stereocenters can be created. Similarly, in cycloaddition reactions where the nitropyrazole acts as a component, the orientation of the reactants determines the regioselectivity of the resulting heterocyclic product. mdpi.comnih.gov DFT studies can model the different approaches of the reactants, calculate the activation energies for the formation of all possible regioisomers, and thereby predict the observed selectivity. researchgate.net These predictions are invaluable for designing synthetic routes that efficiently produce the desired isomer.

Despite a comprehensive search for scientific literature, no specific information is available for the chemical compound "this compound" or its role as a key synthetic intermediate in the development of advanced chemical structures.

Extensive database searches, including those for its application as a building block for complex polyheterocyclic systems, a precursor for diverse pyrazole derivatives with specific functionalities, or its role in the development of energetic materials precursors, yielded no direct results for this specific compound.

The scientific community has explored related compounds, such as 3-nitropyrazole and various pyrazole-carbaldehydes, and their applications in these areas. For instance, 3-nitropyrazole is a known intermediate in the synthesis of various energetic materials. Similarly, pyrazole-4-carbaldehydes are utilized in the Vilsmeier-Haack reaction to produce a range of pyrazole derivatives. However, the acetaldehyde derivative specified, this compound, is not mentioned in the available literature as a reactant or intermediate for these synthetic pathways.

Therefore, this article cannot be generated as per the provided outline due to the absence of published research on "this compound."

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-nitro-1H-pyrazol-1-yl)acetaldehyde, and how can reaction efficiency be quantified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-nitro-1H-pyrazole with chloroacetaldehyde in a polar aprotic solvent (e.g., DMF) under reflux, monitored by TLC or HPLC. Yield optimization requires pH control (neutral to slightly acidic) and temperature modulation (60–80°C). Quantify efficiency via mass balance (e.g., % yield) and purity analysis (NMR, LC-MS). Safety protocols for nitro-containing intermediates (e.g., explosion risks) must be followed .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve pyrazole ring protons (δ 8.5–9.0 ppm for nitro-substituted positions) and the acetaldehyde moiety (δ 9.5–10.0 ppm for aldehyde proton).

- IR : Confirm C=O stretch (~1700 cm) and nitro group vibrations (~1520 cm, asymmetric; ~1350 cm, symmetric).

- X-ray Crystallography : Resolve molecular geometry and nitro group orientation. Use SHELXTL for refinement (R-factor < 5%) .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The nitro group introduces thermal and photolytic sensitivity. Conduct accelerated stability studies:

- Thermal : Store at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC.

- Light Exposure : UV-Vis spectroscopy tracks nitro-to-nitrite conversion. Use amber vials and inert atmospheres (N) to minimize decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for the pyrazole ring?

- Methodological Answer : Discrepancies arise from torsional strain or intermolecular interactions. Use high-resolution X-ray data (Cu-Kα, λ = 1.5418 Å) and SHELXL refinement with anisotropic displacement parameters. Compare Hirshfeld surfaces to identify H-bonding or π-stacking influences. Validate with DFT calculations (B3LYP/6-311++G**) .

Q. What computational methods predict the electronic transitions of this compound, and how do they align with experimental UV-Vis spectra?

- Methodological Answer : Apply TD-DFT (CAM-B3LYP/cc-pVTZ) to simulate UV-Vis spectra. Core-excited states (e.g., nitro π→π* transitions) require CVS-CCSD for accuracy. Compare computed transitions (~300–350 nm) with experimental data. Discrepancies >10 nm suggest solvent effects (e.g., acetonitrile vs. gas phase) .

Q. How do competing reaction pathways affect the regioselectivity of nucleophilic additions to the acetaldehyde moiety?

- Methodological Answer : Use kinetic isotope effects (KIE) and DFT to map transition states. For example, hydrazine addition may favor α-position due to nitro group electron withdrawal. Monitor via N-labeled NMR or in-situ IR. Competitive pathways (e.g., dimerization) are minimized by low concentrations (<0.1 M) .

Q. What experimental and theoretical approaches reconcile contradictions in adsorption behavior during gas-phase studies?

- Methodological Answer : Adsorption isotherms (Langmuir model) quantify surface interactions on porous materials (e.g., activated carbon). Discrepancies arise from acetaldehyde trimer formation; suppress via temperature control (25–30°C) and inert carriers (He gas). Validate with Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.